molecular formula C13H20ClN5O2 B2615616 Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate CAS No. 2377034-61-0

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate

Cat. No. B2615616
CAS RN: 2377034-61-0
M. Wt: 313.79
InChI Key: DCDFKRVSCMHLAC-UHFFFAOYSA-N
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Description

Tert-Butyl (1- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-3-yl)carbamate is a useful research compound. Its molecular formula is C23H35BN2O5 and its molecular weight is 430.3 g/mol. It is used in palladium-catalyzed synthesis of N -Boc-protected anilines .


Synthesis Analysis

The synthesis of tert-butyl carbamate involves palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . Chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

This compound is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Scientific Research Applications

Synthesis of Novel Compounds

This compound can be used in the synthesis of structurally novel compounds, which could be potential drug candidates . The introduction of a tert-butyl group into indoloquinoxaline and [1,2,4]triazino[5,6-b]indole systems leads to a series of structurally novel compounds .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .

Antibacterial Activities

It has been screened in vitro for its antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Biological Activity Enhancement

The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . For example, it has recently been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .

Lipophilicity Increase

Introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall .

Synthesis of PDE4 Inhibitors

The research group of Jeon disclosed a new pyrazole derivative as an effective PDE4 inhibitor for treating anti-inflammatory diseases . In the synthetic route to enantiopure derivatives, the preference to tert-butanesulfinamide over p-toluenesulfinamide has been illustrated based on the resultant yield and diastereoselectivity .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar 1,3,5-triazine derivatives have been investigated as biologically active small molecules. These compounds exhibit antimalarial, antimicrobial, anti-cancer and anti-viral activities .

Safety and Hazards

This compound is classified under GHS07. It has hazard statements H302, H315, H319, H335. Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given the noted activities of similar 1,3,5-triazine derivatives . Additionally, further investigation into its synthesis could yield more efficient or environmentally friendly methods .

properties

IUPAC Name

tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)17-9-4-6-19(7-5-9)11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDFKRVSCMHLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate

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